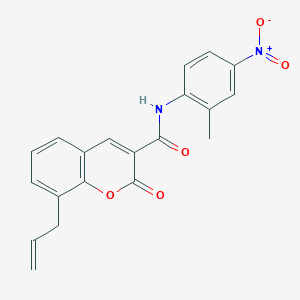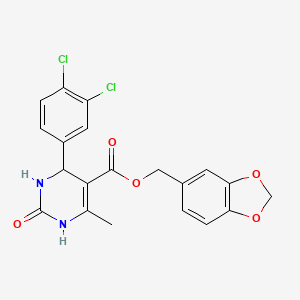![molecular formula C15H15ClO3 B5126642 1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5126642.png)
1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene, commonly known as Bisphenol-O (BPO), is a chemical compound that has been widely used in scientific research. BPO is a derivative of bisphenol A (BPA) and has been found to have similar properties. BPO is a colorless solid that is soluble in organic solvents and has a molecular weight of 316.8 g/mol.
作用机制
The mechanism of action of 1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene is similar to that of BPA. This compound binds to estrogen receptors (ERs) and activates the transcription of estrogen-responsive genes. This compound has been found to have a higher affinity for ERβ than ERα, which may contribute to its weaker estrogenic activity. This compound has also been found to have anti-estrogenic activity, possibly through its ability to bind to ERs and prevent the binding of other estrogenic compounds.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can stimulate the proliferation of breast cancer cells and alter the expression of genes involved in cell cycle regulation and apoptosis. This compound has also been found to affect the expression of genes involved in lipid metabolism and insulin signaling in liver cells. In vivo studies have shown that this compound can cause developmental abnormalities and reproductive toxicity in zebrafish and rodents.
实验室实验的优点和局限性
1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene has several advantages for use in lab experiments. This compound is a stable and readily available compound that can be easily synthesized or purchased from chemical suppliers. This compound has also been well characterized in terms of its chemical and physical properties, as well as its biological activity. However, this compound also has some limitations for use in lab experiments. This compound has a relatively low potency compared to other BPA derivatives, which may limit its usefulness for certain applications. This compound also has a relatively short half-life in vivo, which may limit its ability to mimic the effects of BPA in animal models.
未来方向
There are several future directions for research on 1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene. One area of research is to investigate the potential health effects of this compound exposure in humans. This compound has been detected in human urine and serum samples, but the levels of exposure and potential health effects are not well understood. Another area of research is to develop more sensitive and specific analytical methods for detecting BPA derivatives in environmental samples. This could help to better understand the sources and pathways of BPA exposure in the environment. Finally, there is a need for more research on the mechanisms of action and biological effects of this compound, particularly in relation to its anti-estrogenic activity and potential health effects.
合成方法
1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene can be synthesized from 2-methoxyphenol and 3-chlorophenol via a Williamson ether synthesis reaction. The reaction involves the use of a strong base, such as sodium hydride or potassium hydride, to deprotonate the phenols and allow for the formation of the ether bond. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene has been widely used in scientific research as a model compound for studying the estrogenic and anti-estrogenic effects of BPA derivatives. This compound has been found to have similar estrogenic activity as BPA, but with a lower potency. This compound has also been used as a reference compound for developing analytical methods for detecting BPA derivatives in environmental samples.
属性
IUPAC Name |
1-chloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c1-17-14-7-2-3-8-15(14)19-10-9-18-13-6-4-5-12(16)11-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRDACWQTVUMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinol](/img/structure/B5126594.png)


![8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5126620.png)

![diethyl 3-methyl-5-{[(4-propylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5126628.png)
![cyclohexylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5126633.png)
![6-amino-1-benzyl-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5126635.png)
![1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5126646.png)
![2-(4-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5126650.png)
![3-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5126654.png)
![cyclohexyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5126657.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5126665.png)